N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of various functional groups, including an oxadiazole ring, a chlorophenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a chlorophenyl derivative under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: This step can be achieved through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a methoxyphenol derivative.
Final Acetamide Formation: The final step involves the acylation of the intermediate with an isopropylamine derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amine derivatives.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenoxy groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares a similar structural framework but features a thiazole ring instead of an oxadiazole ring.
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-methoxyacetamide: This compound has a similar chlorophenyl group but differs in the heterocyclic ring and the acetamide substituent.
Uniqueness
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C21H22ClN3O4 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methoxyphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(2)25(20(26)13-28-18-6-4-5-17(11-18)27-3)12-19-23-21(24-29-19)15-7-9-16(22)10-8-15/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
FAUBMMXDQSAPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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